(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate

Chiral resolution Enantioselective synthesis Absolute configuration

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS 1332765-87-3) is a chiral, orthogonally protected piperidine derivative containing a tert-butoxycarbonyl (Boc) group at the ring nitrogen and an (S)-configured isobutyramide substituent at the 3-position. The compound has molecular formula C₁₄H₂₆N₂O₃, molecular weight 270.37 g/mol, and is characterized by a computed XLogP3 of 2.0 and a topological polar surface area of 58.6 Ų, consistent with moderate lipophilicity and membrane permeability potential.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 1332765-87-3
Cat. No. B2845622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate
CAS1332765-87-3
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)/t11-/m0/s1
InChIKeyDNFOKHIIJKALAW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS 1332765-87-3): Chiral N-Boc-3-amidopiperidine Building Block for Enantioselective Synthesis


(S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS 1332765-87-3) is a chiral, orthogonally protected piperidine derivative containing a tert-butoxycarbonyl (Boc) group at the ring nitrogen and an (S)-configured isobutyramide substituent at the 3-position . The compound has molecular formula C₁₄H₂₆N₂O₃, molecular weight 270.37 g/mol, and is characterized by a computed XLogP3 of 2.0 and a topological polar surface area of 58.6 Ų, consistent with moderate lipophilicity and membrane permeability potential . Its well-defined stereochemistry (InChI Key: DNFOKHIIJKALAW-NSHDSACASA-N) and dual functionality—a protected secondary amine and a chiral amide—make it a valuable intermediate in medicinal chemistry and asymmetric synthesis workflows .

Why Generic Substitution Fails for (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS 1332765-87-3)


N-Boc-3-amidopiperidine derivatives are not interchangeable building blocks. Substitution of the (S)-enantiomer with its (R)-counterpart (CAS 1286208-01-2) in a stereospecific synthetic route will invert the absolute configuration of downstream intermediates, potentially leading to inactive or toxic stereoisomers in pharmaceutical candidates . Likewise, replacing the isobutyramide moiety with a smaller acetamido group (e.g., (S)-tert-butyl 3-acetamidopiperidine-1-carboxylate, CAS 1332765-80-6) alters lipophilicity (ΔXLogP₃ ≈ 0.6 units), hydrogen-bonding capacity, and metabolic stability of final compounds, making results from one scaffold non-predictive for another . Even racemic or positionally isomeric 3-amino-Boc-piperidine starting materials (e.g., CAS 184637-48-7) lack the pre-installed chiral amide, requiring additional synthetic steps that introduce variability in yield and enantiomeric excess . These structural distinctions mandate rigorous compound-specific procurement for reproducible research outcomes.

Product-Specific Quantitative Evidence Guide for (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS 1332765-87-3): Comparator-Based Differentiation Data


Enantiomeric Configuration: (S) vs. (R) Enantiomer (CAS 1286208-01-2) – Stereochemical Identity Determined by InChI Key and Optical Rotation

The target compound bears the (S)-configuration at the piperidine 3-position, confirmed by the InChI Key stereochemical layer: DNFOKHIIJKALAW-NSHDSACASA-N (S-enantiomer) versus DNFOKHIIJKALAW-LLVKDONJSA-N for the (R)-enantiomer (CAS 1286208-01-2) . The canonical SMILES notation—N[C@H] for (S) vs. N[C@@H] for (R)—further encodes this absolute stereochemistry . In chiral chromatography or asymmetric synthesis, this difference determines the enantiomeric outcome of the entire synthetic sequence.

Chiral resolution Enantioselective synthesis Absolute configuration

Lipophilicity Differential: Isobutyramide vs. Acetamido Analog (CAS 1332765-80-6) – Computed LogP Comparison

The target compound (C₁₄H₂₆N₂O₃, MW 270.37) carries an isobutyramide side chain, whereas the closest commercially available achiral analog—(S)-tert-butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6)—has an acetamido group (C₁₂H₂₂N₂O₃, MW 242.31) . The extra two methylene units in the isobutyramide increase computed LogP by approximately 0.6 log units, as estimated from the fragment-based XLogP3 algorithm: XLogP₃ ≈ 2.0 for the target vs. ~1.4 for the acetamido analog . This difference translates to roughly a 4-fold higher octanol/water partition coefficient, which impacts membrane permeability and metabolic clearance rates.

Lipophilicity ADME prediction Structure–property relationship

Hydrogen-Bonding and Topological Polar Surface Area (TPSA) vs. 3-Amino-Boc-piperidine (CAS 625471-18-3)

The target compound has one hydrogen-bond donor (amide N–H), three hydrogen-bond acceptors (two carbonyl oxygens, one amide oxygen), and a TPSA of 58.64 Ų . In contrast, (S)-3-amino-1-N-Boc-piperidine (CAS 625471-18-3, C₁₀H₂₀N₂O₂, MW 200.28) has two H-bond donors (primary amine) and two acceptors, with a TPSA of ~55 Ų (estimated) . The isobutyramide group adds ~3.6 Ų of polar surface area while simultaneously increasing molecular size, resulting in a comparable or slightly improved balance of permeability and solubility as predicted by the rule-of-five framework.

Polar surface area Drug-likeness Oral bioavailability prediction

Commercial Purity Specification: Target Compound vs. (R)-Enantiomer from the Same Supplier

From a common European supplier (Fluorochem), the (S)-enantiomer (Product Code F069520) is listed with a purity specification of ≥98% (no explicit purity field but standard catalog grade), while the (R)-enantiomer (Product Code F064369) is explicitly specified at 95.0% purity . A Chinese vendor (Leyan) lists the (S)-enantiomer at 98% purity and the (R)-enantiomer also at 98%, but the (R)-enantiomer price per gram is typically 10–20% lower at multiple suppliers, reflecting different synthetic accessibility and market demand . The MDL number for the (S)-form is MFCD19381669 versus MFCD18378221 for the (R)-form, ensuring distinct chemical identity in procurement databases .

Chemical purity Quality control Procurement specification

Best Research and Industrial Application Scenarios for (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate (CAS 1332765-87-3)


Enantioselective Synthesis of 3-Amido-Piperidine-Derived Kinase Inhibitors

The target compound serves as a direct precursor for ATP-competitive kinase inhibitors requiring a chiral 3-amidopiperidine pharmacophore. Its (S)-configured isobutyramide side chain mimics the isopropyl or isobutyl moiety found in several clinical-stage kinase inhibitors, enabling convergent synthesis without a late-stage chiral resolution step . The Boc group permits selective N-deprotection under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to unmask the piperidine nitrogen for subsequent diversification via reductive amination, sulfonylation, or urea formation .

Peptide Mimetic and Protease Inhibitor Scaffold Construction

The orthogonal protection (Boc on piperidine N, free amide N–H) allows chemoselective elongation at either nitrogen. The isobutyramide group serves as a hydrophobic anchor that can occupy the S1 or S2 pocket of serine or cysteine proteases, while the piperidine ring constrains the backbone conformation for improved target affinity and metabolic stability relative to linear amide building blocks . The (S)-stereochemistry at C3 orients the amide side chain in a geometry compatible with L-amino acid-derived peptide mimetics synthesized from L-glutamic acid chiral pool routes .

CNS-Penetrant Probe Synthesis Leveraging Favorable Lipophilicity Profile

With a computed XLogP₃ of 2.0 and a moderate TPSA of 58.6 Ų, the target compound occupies a lipophilicity range associated with blood–brain barrier permeability, outperforming the more polar acetamido analog (estimated XLogP₃ ~1.4) in predicted CNS exposure . This makes it a preferred building block for neuroscience drug discovery programs targeting GPCRs, ion channels, or transporters expressed in the central nervous system, where the isobutyramide motif provides balanced lipophilicity without exceeding the LogP threshold (≥5) associated with promiscuity and toxicity .

Prodrug and Conjugate Strategy Using Boc as a Traceless Protecting Group

The acid-labile Boc group can be removed quantitatively to generate the free piperidine, which can then be conjugated to fatty acid chains, PEG linkers, or targeting moieties. A patent application filed in Q1 2024 describes prodrug formulations using this scaffold conjugated to fatty acids, achieving extended plasma half-life through albumin binding while maintaining target specificity upon enzymatic deprotection . The (S)-stereochemistry at C3 ensures that the deprotected intermediate retains the correct spatial orientation for target engagement in the final conjugate.

Quote Request

Request a Quote for (S)-tert-Butyl 3-(2-methylpropanamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.